Cbl-b Biochemical Potency: Cbl-b-IN-11 vs. Cbl-b-IN-7 (Compound 248) — Near-Identical Cbl-b IC₅₀ with Divergent c-Cbl Preference
In the identical biochemical Cbl-b displacement assay described in patent WO2022169997A1, Cbl-b-IN-11 (Compound 466) exhibits an IC₅₀ of 6.4 nM against Cbl-b, compared to 6.7 nM for the structurally related analog Cbl-b-IN-7 (Compound 248) [1]. While the Cbl-b potencies differ by only ~4.5%, the c-Cbl IC₅₀ values diverge more substantially: 6.1 nM for Cbl-b-IN-11 versus 5.2 nM for Cbl-b-IN-7, yielding a c-Cbl:Cbl-b potency ratio of 0.95 for Cbl-b-IN-11 and 0.78 for Cbl-b-IN-7 [1]. This difference in the relative inhibition balance between the two paralogs means that at saturating concentrations, Cbl-b-IN-11 provides more equivalent co-inhibition of both E3 ligases, whereas Cbl-b-IN-7 preferentially suppresses c-Cbl activity [1].
| Evidence Dimension | Biochemical IC₅₀ for Cbl-b and c-Cbl in fluorescence polarization displacement assay |
|---|---|
| Target Compound Data | Cbl-b-IN-11: Cbl-b IC₅₀ = 6.4 nM; c-Cbl IC₅₀ = 6.1 nM; c-Cbl:Cbl-b ratio = 0.95 |
| Comparator Or Baseline | Cbl-b-IN-7 (Compound 248): Cbl-b IC₅₀ = 6.7 nM; c-Cbl IC₅₀ = 5.2 nM; c-Cbl:Cbl-b ratio = 0.78 |
| Quantified Difference | Cbl-b potency difference: 0.3 nM (4.5%); c-Cbl:Cbl-b ratio difference: 0.95 vs. 0.78 |
| Conditions | Fluorescent probe displacement assay (BODIPY FL-labeled inhibitor probe); recombinant Cbl-b and c-Cbl proteins; same patent experimental section (WO2022169997A1) |
Why This Matters
A researcher requiring balanced dual Cbl-b/c-Cbl inhibition should select Cbl-b-IN-11 (ratio ~0.95) over Cbl-b-IN-7 (ratio 0.78) to avoid preferential c-Cbl suppression that could confound interpretation of Cbl-b-specific phenotypes.
- [1] Liang J, et al. Lactams as Cbl-b inhibitors selective over c-Cbl. Patent WO2022169997A1, 2022. Figure 49: table of activity data for select compounds; Compound 466 (Cbl-b-IN-11) and Compound 248 (Cbl-b-IN-7). View Source
